molecular formula C17H18N6O3 B2420617 9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921530-80-5

9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2420617
CAS No.: 921530-80-5
M. Wt: 354.37
InChI Key: KUJHRNLPJZVRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazoles act as important pharmacophores by interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility . They are an integral part of a variety of drugs available in clinical therapy, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of hydrazides with α-haloketones or α-haloesters . The specific synthesis process for “9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is not available in the literature I have access to.


Molecular Structure Analysis

1,2,4-Triazole exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . The specific molecular structure of “this compound” is not available in the literature I have access to.

Scientific Research Applications

Synthetic Methodologies and Applications

Development of Synthetic Protocols for Triazolo[4,3-e]purine Derivatives : Research has demonstrated significant interest in developing efficient synthetic routes for triazolo[4,3-e]purine derivatives and similar heterocyclic compounds. For example, studies on fused heterocyclic systems highlight practical approaches for the synthesis of 5-aza-isoguanines, showcasing methodologies that could be relevant for synthesizing structurally similar compounds to 9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione. These synthetic strategies are pivotal for constructing new therapeutic agents, underscoring the compound's relevance in medicinal chemistry and drug development (Ahmad Junaid et al., 2019).

Antimicrobial Properties

Antimicrobial Activity of Triazole Derivatives : The antimicrobial properties of triazole derivatives, including those structurally related to this compound, have been explored. Compounds synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines were screened for antimicrobial activities. Some of these compounds showed good or moderate activities against test microorganisms, suggesting the potential of triazolo[4,3-e]purine derivatives in antimicrobial drug development (H. Bektaş et al., 2007).

Potential Therapeutic Applications

Anticancer and Antiviral Potential : The pursuit of novel therapeutic agents has led to the synthesis and evaluation of triazolo[4,3-e]purine derivatives for their potential anticancer and antiviral activities. Research into compounds such as 1,2,4-triazolo[4,3-e]purine derivatives has identified promising candidates with considerable activity against certain cancer cell lines and viruses. This line of investigation emphasizes the potential of these compounds in therapeutic applications, including the treatment of cancer and viral infections (F. Ashour et al., 2012).

Future Directions

1,2,4-Triazoles are the focus of renewed interest among organic and medicinal chemists since several novel hybrids with broader spectrum have been synthesized based on molecular hybridization approach . The future research on “9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” could involve exploring its potential pharmacological activities and optimizing its synthesis process.

Properties

IUPAC Name

8-(4-methoxyphenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-9(2)22-12-14(24)18-17(25)21(3)15(12)23-13(19-20-16(22)23)10-5-7-11(26-4)8-6-10/h5-9H,1-4H3,(H,18,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJHRNLPJZVRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.